![molecular formula C23H17NO3S B2449918 Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477537-59-0](/img/structure/B2449918.png)

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

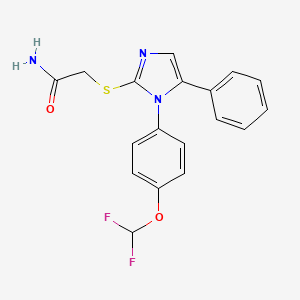

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate, also known as PBAB, is a synthetic compound that has been of great interest in scientific research due to its potential applications in various fields. PBAB is a member of the benzothiophene family of compounds, which are known to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Antitumor Applications and Mechanisms

This compound is part of a class of antitumor agents known for their selective and potent properties. The effectiveness of these compounds, including the Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate derivative, is attributed to their ability to induce cytochrome P450 1A1 activity in carcinoma cells, which is crucial for their antitumor activity. This induction leads to the formation of DNA adducts in sensitive tumor cells, a process that is a key mechanism behind their antitumor effects. The presence of DNA adducts has been observed in vitro and in vivo, suggesting a direct interaction with the genetic material of tumor cells leading to their death or growth inhibition (Leong et al., 2003).

Pharmacological Properties

The pharmacological characteristics of compounds within this class, including Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate, have been extensively studied. These compounds exhibit significant antitumor activity against various cancer cell lines in vitro and in animal models. Their activity is highly selective, suggesting a potential for targeted cancer therapy with manageable side effects. The metabolic transformation of these compounds is critical for their activation and subsequent antitumor effects, highlighting the importance of understanding their pharmacokinetics and pharmacodynamics for clinical development (Bradshaw et al., 2002).

Chemical Synthesis and Derivatives

Research on Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate also encompasses its chemical synthesis and the development of novel derivatives. Efforts have been made to synthesize water-soluble amino acid prodrugs of the lipophilic antitumor benzothiazoles, addressing formulation and bioavailability issues. These prodrugs are designed to be stable and water-soluble under weak acid conditions while being capable of regenerating the active parent compound in vivo. This research direction is pivotal for improving the clinical applicability of these compounds, making them suitable for parenteral administration in cancer therapy (Hutchinson et al., 2002).

Propiedades

IUPAC Name |

methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3S/c1-27-23(26)21-20(18-9-5-6-10-19(18)28-21)24-22(25)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERXXWBWAHYMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-phenylbenzoyl)amino]-1-benzothiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-chloro-1,3-benzothiazol-7-yl)carbamoyl]benzoate](/img/structure/B2449836.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)

![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2449840.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)